molecular formula C12H18N2 B14241344 1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- CAS No. 398490-76-1

1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)-

Cat. No.: B14241344
CAS No.: 398490-76-1
M. Wt: 190.28 g/mol
InChI Key: BILHCHHGXWLLQT-GFCCVEGCSA-N
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Description

1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a 2,3-dihydro-1H-inden-2-yl group attached to the 1,2-propanediamine backbone, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and 1,2-diaminopropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as methanol or chloroform. The reaction temperature is maintained at a moderate level to ensure the desired product formation.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial production methods also emphasize safety and environmental considerations, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions result in a variety of substituted derivatives.

Scientific Research Applications

1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulating biochemical pathways and cellular processes. Its chiral nature allows for selective binding to target molecules, enhancing its efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediamine, 3-phenyl-, (2R)-: A similar compound with a phenyl group instead of the 2,3-dihydro-1H-inden-2-yl group.

    1,2-Propanediamine, 3-(4-methylphenyl)-, (2R)-: Another analog with a 4-methylphenyl group.

Uniqueness

1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- is unique due to the presence of the 2,3-dihydro-1H-inden-2-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals, offering advantages in terms of selectivity and reactivity.

Properties

CAS No.

398490-76-1

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(2R)-3-(2,3-dihydro-1H-inden-2-yl)propane-1,2-diamine

InChI

InChI=1S/C12H18N2/c13-8-12(14)7-9-5-10-3-1-2-4-11(10)6-9/h1-4,9,12H,5-8,13-14H2/t12-/m1/s1

InChI Key

BILHCHHGXWLLQT-GFCCVEGCSA-N

Isomeric SMILES

C1C(CC2=CC=CC=C21)C[C@H](CN)N

Canonical SMILES

C1C(CC2=CC=CC=C21)CC(CN)N

Origin of Product

United States

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